molecular formula C12H16N2O3 B1332428 2-(3-Aminophenoxy)-1-morpholinoethanone CAS No. 184944-87-4

2-(3-Aminophenoxy)-1-morpholinoethanone

Cat. No.: B1332428
CAS No.: 184944-87-4
M. Wt: 236.27 g/mol
InChI Key: SQKMJEPQICGMPL-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-1-morpholinoethanone is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of an aminophenoxy group attached to a morpholinoethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-1-morpholinoethanone typically involves the reaction of 3-aminophenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of the chloroethanone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Aminophenoxy)-1-morpholinoethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenoxy)ethanol
  • 1-(4-(4-Aminophenoxy)phenyl)ethanone
  • 2-Aminophenol

Uniqueness

2-(3-Aminophenoxy)-1-morpholinoethanone is unique due to the presence of both an aminophenoxy group and a morpholinoethanone backbone, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3-aminophenoxy)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKMJEPQICGMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351903
Record name 2-(3-aminophenoxy)-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184944-87-4
Record name 2-(3-aminophenoxy)-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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